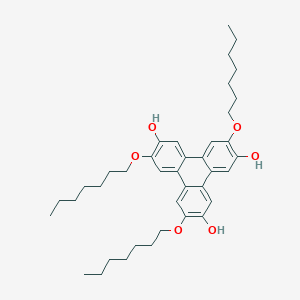
2-Nitro-3-phenylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-3-phenylprop-2-en-1-ol is an organic compound characterized by the presence of a nitro group, a phenyl group, and an enol structure. This compound is notable for its applications in organic synthesis and its role as a building block for various complex molecules .
Métodos De Preparación
2-Nitro-3-phenylprop-2-en-1-ol can be synthesized through the Baylis-Hillman reaction, which involves the coupling of activated vinyl compounds with electrophiles under the catalytic influence of a tertiary amine . The reaction typically uses acrylates, acrylonitrile, vinyl ketones, vinyl sulfones, and acrylamides as activated vinyl compounds . The reaction conditions often involve the use of paraformaldehyde, imidazole, and anthranilic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity .
Análisis De Reacciones Químicas
2-Nitro-3-phenylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or nitro alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions are typically amines, ketones, and substituted phenylprop-2-en-1-ol derivatives .
Aplicaciones Científicas De Investigación
2-Nitro-3-phenylprop-2-en-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Nitro-3-phenylprop-2-en-1-ol involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins . The phenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets . These interactions can modulate biological pathways and result in various biochemical effects .
Comparación Con Compuestos Similares
2-Nitro-3-phenylprop-2-en-1-ol can be compared with similar compounds such as:
3-Phenylprop-2-en-1-ol: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitro-1-phenylprop-2-en-1-ol: Similar structure but with different positional isomerism, leading to variations in chemical properties.
2-Nitro-3-phenylprop-2-en-1-amine: Formed by the reduction of the nitro group, exhibiting different biological activities.
The uniqueness of this compound lies in its combination of the nitro and phenyl groups, which confer distinct chemical reactivity and biological interactions .
Propiedades
Número CAS |
876592-11-9 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-nitro-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2 |
Clave InChI |
KMBICUOTOWQGIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


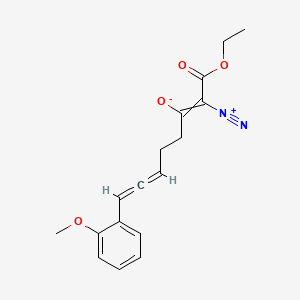
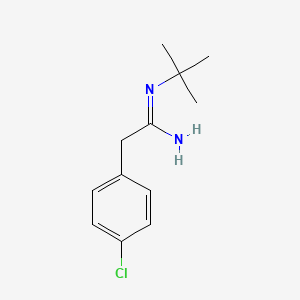

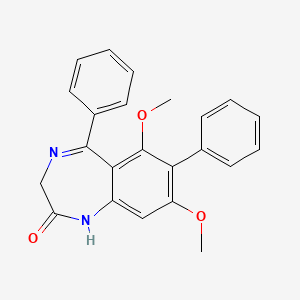
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
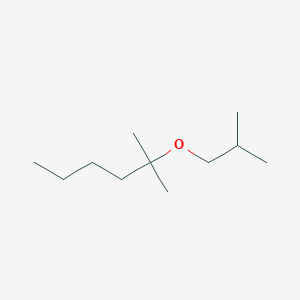
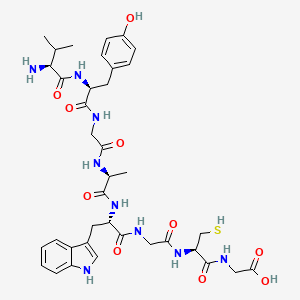
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

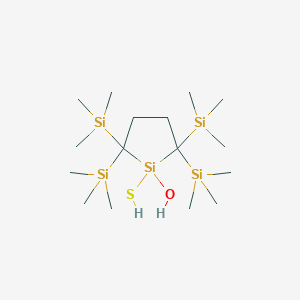
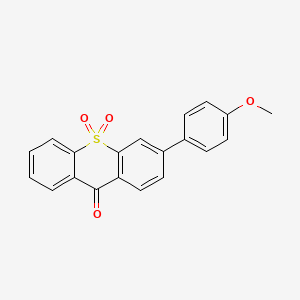
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
